Terpinyl propionate

Description

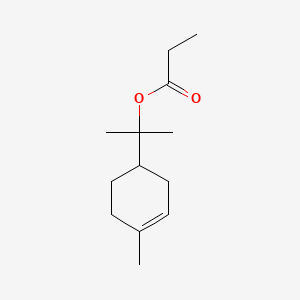

Structure

3D Structure

Properties

IUPAC Name |

2-(4-methylcyclohex-3-en-1-yl)propan-2-yl propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H22O2/c1-5-12(14)15-13(3,4)11-8-6-10(2)7-9-11/h6,11H,5,7-9H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMKQOKAXUWQAHG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)OC(C)(C)C1CCC(=CC1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3044833 | |

| Record name | Terpinyl propionate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3044833 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

colourless to slightly yellow liquid with a sweet, floral, herbaceous, lavender-like odour | |

| Record name | Terpinyl propionate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/354/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

274.00 to 275.00 °C. @ 760.00 mm Hg | |

| Record name | alpha-Terpineol propanoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032052 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

soluble in glycerol; slightly soluble in propylene glycol; insoluble in water; miscible with alcohol, chloroform, ether, most fixed oils, 1 ml in 2 ml 80% alcohol (in ethanol) | |

| Record name | Terpinyl propionate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/354/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.947-0.952 | |

| Record name | Terpinyl propionate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/354/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

80-27-3, 62395-45-3 | |

| Record name | α-Terpinyl propionate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=80-27-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Terpinyl propionate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000080273 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Terpinyl propionate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062395453 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Terpineol, propanoate | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-Cyclohexene-1-methanol, .alpha.,.alpha.,4-trimethyl-, 1-propanoate | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Terpinyl propionate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3044833 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | p-menth-1-en-8-yl propionate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.152 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Terpineol, propanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.057.737 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | .ALPHA.-TERPINYL PROPIONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7JE9M43B3K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | alpha-Terpineol propanoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032052 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Spectroscopic data of terpinyl propionate (NMR, IR, MS)

Technical Guide: Spectroscopic Profiling of -Terpinyl Propionate

Target Analytes: Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), Mass Spectrometry (MS) Version: 1.0 | Classification: Technical Reference[1]

Molecular Specifications

-

IUPAC Name: 2-(4-methylcyclohex-3-en-1-yl)propan-2-yl propanoate[1][2][3][4]

-

Molecular Formula:

[4]ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted"> -

Key Structural Feature: Tertiary ester linkage at the C8 position of the p-menthane skeleton, providing significant steric bulk and resistance to hydrolysis compared to primary esters.

Sample Preparation & Synthesis Validation

Reliable spectroscopic data depends on sample purity. The following protocol ensures the isolation of the

Synthesis/Purification Protocol

Objective: Isolate high-purity

-

Reagents:

-Terpineol (95%+), Propionic Anhydride (1.2 eq), Pyridine (solvent/base), DMAP (catalytic). -

Reaction: Stir at 40°C for 6 hours under

atmosphere. The tertiary alcohol requires DMAP activation to overcome steric hindrance. -

Workup: Quench with ice water. Extract with diethyl ether.[7] Wash with 1M HCl (remove pyridine), saturated

, and brine. -

Purification: Fractional distillation under reduced pressure (approx. 110°C at 10 mmHg).

-

Validation: Check GC-MS for a single peak at Retention Index (RI) ~1468 (DB-5 column).

Mass Spectrometry (MS) Analysis

Method: Electron Impact (EI), 70 eV.

Fragmentation Logic

The mass spectrum of

-

Molecular Ion (

): m/z 210 (Trace/Weak). -

Base Peak: m/z 136 (

).-

Mechanism: McLafferty-like rearrangement or direct elimination of propionic acid yields the stable terpene cation (

), isomeric with limonene/terpinolene.

-

-

Diagnostic Fragments:

-

m/z 121: Loss of methyl from the terpene cation (

). -

m/z 93: Retro-Diels-Alder fragmentation of the cyclohexene ring (

). -

m/z 57: Propionyl cation (

), confirming the propionate headgroup.

-

Fragmentation Pathway Diagram

Figure 1: EI-MS fragmentation pathway showing the characteristic elimination of the acid moiety.[1]

Infrared Spectroscopy (IR)

Method: ATR-FTIR (Neat liquid).

The IR spectrum confirms the ester functionality and the unsaturation of the terpene ring.

| Frequency ( | Assignment | Description |

| 2960 - 2850 | Strong aliphatic sp3 C-H stretching (methyl/methylene).[1] | |

| 1735 - 1740 | Diagnostic: Strong, sharp ester carbonyl peak.[1] | |

| 1680 (Weak) | Weak absorption due to the trisubstituted alkene in the ring.[1] | |

| 1180 - 1190 | Strong ester C-O antisymmetric stretch.[1] | |

| 1365 & 1385 | "Isopropyl" doublet characteristic of the gem-dimethyl group at C8.[1] |

Nuclear Magnetic Resonance (NMR)

Solvent:

NMR Analysis (400 MHz)

The proton spectrum is characterized by the propionate ethyl group and the specific methyl signatures of the p-menthane skeleton.

| Shift ( | Multiplicity | Integral | Assignment | Structural Context |

| 5.35 - 5.40 | Broad Singlet | 1H | H-2 | Olefinic proton on the cyclohexene ring.[1] |

| 2.28 | Quartet ( | 2H | H-12 | Methylene of the propionate group ( |

| 1.95 - 2.10 | Multiplet | 3H | H-3, H-4 | Allylic/Methine protons in the ring.[1] |

| 1.64 | Broad Singlet | 3H | H-7 | Methyl group attached to the double bond (C1).[1] |

| 1.43 | Singlet | 3H | H-9 | Gem-dimethyl group (deshielded by ester).[1] |

| 1.41 | Singlet | 3H | H-10 | Gem-dimethyl group (deshielded by ester).[1] |

| 1.12 | Triplet ( | 3H | H-13 | Terminal methyl of the propionate group.[1] |

| 1.20 - 1.80 | Multiplet | 4H | H-5, H-6 | Remaining ring methylene protons.[1] |

Expert Insight: Unlike secondary esters (e.g., menthyl acetate),

NMR Analysis (100 MHz)

The carbon spectrum confirms the quaternary center at C8 and the carbonyl environment.

| Shift ( | Type | Assignment | Structural Context |

| 173.8 | C-11 | Ester Carbonyl ( | |

| 133.9 | C-1 | Quaternary olefinic carbon.[1] | |

| 120.5 | C-2 | Olefinic methine carbon.[1] | |

| 84.8 | C-8 | Diagnostic: Tertiary carbon bonded to Oxygen.[1] | |

| 42.8 | C-4 | Methine ring carbon.[1] | |

| 30.9 | C-3 | Allylic methylene.[1] | |

| 28.6 | C-12 | Propionate methylene ( | |

| 26.5 | C-6 | Ring methylene.[1] | |

| 26.2 | C-9/10 | Gem-dimethyl carbon.[1] | |

| 26.0 | C-9/10 | Gem-dimethyl carbon.[1] | |

| 23.9 | C-5 | Ring methylene.[1] | |

| 23.3 | C-7 | Vinylic methyl group.[1] | |

| 9.3 | C-13 | Propionate terminal methyl.[1] |

Structural Elucidation Workflow

The following logic gate diagram illustrates the decision process for confirming the identity of

Figure 2: Step-by-step spectroscopic validation workflow.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 62328, alpha-Terpinyl propionate. Retrieved from [Link]

-

NIST Mass Spectrometry Data Center. alpha-Terpinyl propionate Mass Spectrum. NIST Chemistry WebBook, SRD 69. Retrieved from [Link]

-

The Good Scents Company. Terpinyl Propionate Information and Properties. Retrieved from [Link]

- Breitmaier, E., & Voelter, W. (1987).Carbon-13 NMR Spectroscopy: High-Resolution Methods and Applications in Organic Chemistry and Biochemistry. VCH Verlagsgesellschaft. (General reference for terpene shift logic).

-

Adams, R. P. (2007). Identification of Essential Oil Components by Gas Chromatography/Mass Spectrometry. Allured Publishing Corporation.[8] (Standard reference for terpene MS fragmentation).

Sources

- 1. Showing Compound alpha-Terpinyl propanoate (FDB008757) - FooDB [foodb.ca]

- 2. This compound | C13H22O2 | CID 62328 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CAS 80-27-3: α-Terpinyl propionate | CymitQuimica [cymitquimica.com]

- 4. CAS Common Chemistry [commonchemistry.cas.org]

- 5. echemi.com [echemi.com]

- 6. GSRS [gsrs.ncats.nih.gov]

- 7. scs.illinois.edu [scs.illinois.edu]

- 8. floraandfona.org.in [floraandfona.org.in]

Biosynthesis Pathway of Terpinyl Propionate in Plants: A Technical Guide

Executive Summary

Terpinyl propionate (C13H22O2) is a monoterpene ester characterized by a sweet, herbaceous, and lavender-like olfactory profile.[1][2] While less ubiquitous than its acetate counterpart, it represents a critical target for high-value fragrance formulation and therapeutic applications due to its enhanced lipophilicity and stability.[2]

The biosynthesis of this compound in plants (e.g., Elettaria cardamomum, Thymus pulegioides) is not the product of a single linear pathway but rather the convergence of two distinct metabolic modules: the isoprenoid pathway (generating the

Biosynthetic Logic & Pathway Architecture

The synthesis of this compound is an esterification reaction catalyzed by an alcohol acyltransferase (AAT). However, the reaction rate is governed by the bioavailability of two distinct precursors synthesized in separate subcellular compartments.

Module A: The Terpene Scaffold ( -Terpineol)

The monoterpene backbone is derived from the plastidial MEP (Methylerythritol Phosphate) pathway or the cytosolic MVA (Mevalonate) pathway .[2][3] In most aromatic plants, the plastidial MEP pathway is the primary source for monoterpenes.[3]

-

Precursor Assembly: Pyruvate and Glyceraldehyde-3-phosphate (G3P) condense to form Isopentenyl Diphosphate (IPP) and Dimethylallyl Diphosphate (DMAPP).[2]

-

Elongation: IPP and DMAPP condense via Geranyl Diphosphate Synthase (GPPS) to form Geranyl Diphosphate (GPP) , the universal C10 precursor.

-

Cyclization:

-Terpineol Synthase (TPS) catalyzes the ionization of GPP, followed by cyclization and water capture to form

Module B: The Acyl Donor (Propionyl-CoA)

Unlike acetyl-CoA, propionyl-CoA is not a central metabolite in plant respiration, making it the kinetic bottleneck for propionate ester biosynthesis.[2] It is primarily generated via:

-

BCAA Degradation: Catabolism of Valine and Isoleucine.

- -Ketobutyrate Pathway: Threonine deaminase activity.[2][4]

-

Activation: Free propionate (if available) activated by Propionyl-CoA Synthetase.[2][4]

Module C: The Esterification Interface

The terminal step involves a member of the BAHD Acyltransferase superfamily . These enzymes exhibit substrate promiscuity, accepting

Reaction Stoichiometry:

Enzymology & Mechanism[5]

-Terpineol Synthase (TPS)[2]

-

Class: Class I Terpene Synthase.

-

Mechanism: Metal-dependent ionization (

or -

Specificity: High fidelity is required to prevent the formation of limonene (deprotonation) or cineole (ether linkage).

Alcohol Acyltransferase (AAT)[6]

-

Family: BAHD Superfamily (named after BEAT, AHCT, HCBT, DAT).

-

Active Site Motifs:

-

HXXXD: The catalytic histidine acts as a general base, deprotonating the hydroxyl group of

-terpineol to facilitate nucleophilic attack on the thioester carbonyl of propionyl-CoA.[2] -

DFGWG: A structural motif essential for maintaining the active site geometry.

-

-

Substrate Selectivity: Most plant AATs favor Acetyl-CoA.[2] Producing this compound requires an AAT variant with an expanded acyl-binding pocket to accommodate the extra methyl group of the propionyl moiety.[2]

Visualization: Pathway Diagram

The following diagram illustrates the convergence of the MEP pathway and Amino Acid catabolism to form this compound.

Figure 1: Convergent biosynthesis of this compound from isoprenoid and amino acid precursors.

Experimental Protocols

Protocol A: Metabolite Profiling & Identification

To validate the presence of this compound in plant tissue.

Method: Headspace Solid-Phase Microextraction (HS-SPME) coupled with GC-MS.[2]

-

Sample Prep: Grind 500mg of fresh plant tissue (e.g., Thymus leaf) in liquid nitrogen. Transfer to a 20mL headspace vial.

-

Incubation: Incubate at 40°C for 15 mins to equilibrate volatiles.

-

Extraction: Expose an SPME fiber (DVB/CAR/PDMS) to the headspace for 30 mins at 40°C.

-

Desorption: Inject into GC inlet (250°C) for 3 mins (splitless mode).

-

Analysis:

-

Column: DB-5MS or HP-5MS (30m x 0.25mm).[2]

-

Oven Program: 40°C (2 min)

5°C/min -

Validation: Compare retention index (RI) and mass spectrum against a commercial authentic standard of this compound (CAS 80-27-3). Look for molecular ion [M]+ 210 and characteristic fragments m/z 136 (terpinyl cation) and m/z 59.

-

Protocol B: In Vitro Enzyme Assay (AAT Activity)

To verify the ability of a candidate AAT to synthesize this compound.

Principle: Measure the release of free Coenzyme A (CoA-SH) upon esterification using Ellman’s Reagent (DTNB).

Reagents:

-

Buffer: 50 mM Tris-HCl (pH 7.5), 1 mM DTT.[2]

-

Substrates: 5 mM

-Terpineol, 0.5 mM Propionyl-CoA.[2] -

Enzyme: 5 µg purified recombinant AAT.[2]

-

Detection: 0.2 mM DTNB (5,5'-dithiobis-(2-nitrobenzoic acid)).[2]

Procedure:

-

Blanking: Mix Buffer, DTNB, and

-Terpineol in a cuvette. Auto-zero spectrophotometer at 412 nm. -

Reaction Start: Add Propionyl-CoA and Enzyme. Mix by inversion.

-

Kinetics: Monitor absorbance at 412 nm for 10 minutes at 30°C.

-

Quantification: Calculate activity using the extinction coefficient of TNB (

).[2] -

Product Confirmation: Extract the reaction mixture with 200 µL hexane and analyze via GC-MS (Protocol A) to confirm the product is specifically this compound, not a hydrolysis byproduct.

Metabolic Engineering Strategy

For researchers aiming to produce this compound in heterologous hosts (e.g., S. cerevisiae or N. benthamiana), the primary challenge is the scarcity of Propionyl-CoA.

| Bottleneck | Engineering Solution |

| Low Propionyl-CoA Pool | Strategy 1: Overexpress the threonine deaminase pathway (Thr |

| AAT Specificity | Perform site-directed mutagenesis on the AAT active site tunnel to reduce steric hindrance for the larger propionyl group (vs. acetyl).[2] |

| Terpineol Toxicity | Terpenes can be cytotoxic.[2] Use a two-phase fermentation system (overlay with dodecane) to sequester the product, driving equilibrium forward.[2] |

References

-

D'Auria, J. C. (2006). Acyltransferases in plants: a good time to be BAHD. Current Opinion in Plant Biology, 9(3), 331-340.[2] Link

-

Cumplido-Laso, G., et al. (2012).[2][5] The fruit ripening-related gene FaAAT2 encodes an alcohol acyltransferase involved in strawberry aroma biogenesis.[2] Journal of Experimental Botany, 63(11), 4275-4290.[2] Link

-

Vaiciulyte, V., et al. (2021).[6][7] α-Terpinyl Acetate: Occurrence in Essential Oils Bearing Thymus pulegioides, Phytotoxicity, and Antimicrobial Effects.[2][6][8][9] Plants, 10(2), 397. Link

-

Sales, A., et al. (2022). Engineering the biosynthesis of specific terpene esters in E. coli. Metabolic Engineering, 72, 256-267.[2] Link

-

Good Scents Company. (2024).[2] this compound Data Sheet. The Good Scents Company Information System. Link

Sources

- 1. echemi.com [echemi.com]

- 2. Terpineol - Wikipedia [en.wikipedia.org]

- 3. Metabolic engineering of terpene biosynthesis in plants using a trichome‐specific transcription factor MsYABBY5 from spearmint (Mentha spicata) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Frontiers | Alcohol Acyltransferase Is Involved in the Biosynthesis of C6 Esters in Apricot (Prunus armeniaca L.) Fruit [frontiersin.org]

- 6. researchgate.net [researchgate.net]

- 7. collectionscanada.gc.ca [collectionscanada.gc.ca]

- 8. α-Terpinyl Acetate: Occurrence in Essential Oils Bearing Thymus pulegioides, Phytotoxicity, and Antimicrobial Effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

The Therapeutic Potential of Monoterpenoid Esters: A Technical Guide to Biological Activity and Mechanistic Insights

Abstract

Monoterpenoid esters, a diverse class of secondary metabolites prevalent in the plant kingdom, are attracting significant attention within the scientific community for their broad spectrum of biological activities. These compounds, characterized by a ten-carbon backbone derived from two isoprene units and an ester functional group, exhibit promising anti-inflammatory, antimicrobial, anticancer, and neuroprotective properties. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the core biological activities of monoterpenoid esters. We will delve into the intricate mechanisms of action, supported by detailed signaling pathway diagrams, and provide robust, field-proven experimental protocols for their evaluation. This guide is designed to be a practical resource, bridging the gap between foundational knowledge and advanced application, thereby empowering researchers to effectively explore and harness the therapeutic potential of these fascinating natural products.

Introduction: The Chemical Versatility and Biological Significance of Monoterpenoid Esters

Monoterpenoids are a major class of plant secondary metabolites, and their esterified derivatives are key contributors to the aromatic and medicinal properties of many essential oils.[1] The addition of an ester moiety to the monoterpene scaffold significantly influences the compound's lipophilicity, volatility, and ultimately, its interaction with biological targets. This structural diversity translates into a wide array of pharmacological effects, making monoterpenoid esters a compelling source for the discovery of new therapeutic agents.[1][2] Their natural origin and generally favorable safety profiles further enhance their appeal as candidates for drug development.

This guide will navigate through the principal biological activities of monoterpenoid esters, offering a detailed exploration of their molecular mechanisms and the experimental frameworks used to validate their efficacy.

Anti-inflammatory Activity: Quelling the Fire of Inflammation

Chronic inflammation is a hallmark of numerous diseases, and the search for novel anti-inflammatory agents is a perpetual endeavor in pharmaceutical research. Monoterpenoid esters have emerged as potent modulators of the inflammatory response, primarily through their ability to interfere with key signaling cascades.

Mechanism of Action: Inhibition of Pro-inflammatory Pathways

The anti-inflammatory effects of many monoterpenoid esters are attributed to their capacity to suppress the activation of the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways.[3][4] These pathways are central to the production of pro-inflammatory mediators such as cytokines (e.g., TNF-α, IL-1β, IL-6), chemokines, and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[3]

Bornyl acetate , for instance, has been shown to inhibit the NF-κB signaling pathway by affecting the phosphorylation of IκB and the production of IKKs.[3] It also impedes the MAPK pathway by inhibiting the phosphorylation of ERK, JNK, and p38.[3] This multi-pronged inhibition leads to a significant reduction in the expression of pro-inflammatory cytokines.[3]

dot

Figure 1: Mechanism of Anti-inflammatory Action.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rodents

This in vivo assay is a well-established and reliable method for evaluating the anti-inflammatory potential of novel compounds.[5][6][7]

Principle: Carrageenan, a phlogistic agent, is injected into the sub-plantar tissue of a rodent's paw, inducing a localized inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory activity.

Step-by-Step Methodology:

-

Animal Acclimatization: Male Wistar or Sprague-Dawley rats (180-200 g) are acclimatized for at least one week under standard laboratory conditions (22 ± 2 °C, 12 h light/dark cycle, ad libitum access to food and water).[7]

-

Animal Grouping: Animals are randomly divided into groups (n=6 per group):

-

Baseline Measurement: The initial volume of the right hind paw (V₀) of each animal is measured using a plethysmometer.[7]

-

Drug Administration: The vehicle, positive control, or test compound is administered orally (p.o.) one hour before the carrageenan injection.[7]

-

Induction of Edema: 0.1 mL of a 1% carrageenan solution (in 0.9% saline) is injected into the sub-plantar region of the right hind paw of each animal.[7]

-

Paw Volume Measurement: Paw volume (Vₜ) is measured at 1, 2, 3, 4, 5, and 6 hours post-carrageenan injection.[7]

-

Data Analysis:

-

The increase in paw volume is calculated as: ΔV = Vₜ - V₀.

-

The percentage inhibition of edema is calculated using the formula: % Inhibition = [ (ΔV_control - ΔV_treated) / ΔV_control ] x 100

-

Causality Behind Experimental Choices:

-

Choice of Animal Model: Rats and mice are commonly used due to their well-characterized inflammatory responses and the reproducibility of the model.

-

Carrageenan as Phlogistic Agent: It induces a biphasic inflammatory response, allowing for the study of different mediators. The early phase is mediated by histamine and serotonin, while the later phase is associated with prostaglandin and cytokine release.

-

Plethysmometer: This instrument provides a precise and quantitative measurement of paw volume, ensuring the reliability of the data.

-

Positive Control: Indomethacin, a non-steroidal anti-inflammatory drug (NSAID), is used as a standard to validate the experimental setup and compare the efficacy of the test compound.

Antimicrobial Activity: A Natural Defense Against Pathogens

The rise of antibiotic-resistant microorganisms poses a significant threat to global health. Monoterpenoid esters have demonstrated considerable antimicrobial activity against a broad range of bacteria and fungi, offering a potential source of new antimicrobial agents.[1]

Mechanism of Action: Disruption of Microbial Integrity

The lipophilic nature of monoterpenoid esters allows them to readily partition into the lipid bilayers of microbial cell membranes.[9] This interaction leads to a cascade of disruptive events:

-

Membrane Permeabilization: The insertion of monoterpenoid esters into the membrane increases its fluidity and permeability, leading to the leakage of essential intracellular components such as ions and ATP.[9]

-

Inhibition of Membrane-Bound Enzymes: The altered membrane environment can disrupt the function of crucial membrane-embedded proteins, including enzymes involved in respiration and transport.[9]

-

Inhibition of Biofilm Formation: Some monoterpenoid esters can interfere with quorum sensing, the cell-to-cell communication system that bacteria use to coordinate group behaviors like biofilm formation, thereby preventing the establishment of resilient microbial communities.[10]

dot

Figure 2: Antimicrobial Mechanism of Action.

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

The MIC assay is a fundamental in vitro method used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Principle: A serial dilution of the test compound is prepared in a liquid growth medium, which is then inoculated with a standardized suspension of the target microorganism. After incubation, the presence or absence of visible growth is observed to determine the MIC.

Step-by-Step Methodology:

-

Preparation of Microbial Inoculum: A fresh culture of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) is grown on an appropriate agar medium. A few colonies are then transferred to a sterile broth and incubated to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). This suspension is then diluted to the final working concentration.

-

Preparation of Test Compound Dilutions: A stock solution of the monoterpenoid ester is prepared in a suitable solvent (e.g., DMSO). Serial twofold dilutions are then made in a 96-well microtiter plate containing the appropriate growth medium (e.g., Mueller-Hinton Broth).

-

Inoculation: Each well is inoculated with the standardized microbial suspension.

-

Controls:

-

Positive Control: Wells containing only the growth medium and the microbial inoculum (no test compound).

-

Negative Control: Wells containing only the growth medium (no inoculum or test compound).

-

Solvent Control: Wells containing the highest concentration of the solvent used to dissolve the test compound, along with the growth medium and inoculum, to ensure the solvent itself does not inhibit microbial growth.

-

-

Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

Determination of MIC: The MIC is recorded as the lowest concentration of the test compound at which there is no visible growth (i.e., the well remains clear). The growth can be visually assessed or measured using a microplate reader.

Causality Behind Experimental Choices:

-

McFarland Standard: This ensures a standardized number of bacteria are used in the assay, leading to reproducible results.

-

Serial Dilution: This method allows for the determination of a precise MIC value over a range of concentrations.

-

Microtiter Plate Format: This enables high-throughput screening of multiple compounds and concentrations simultaneously.

-

Appropriate Controls: These are crucial for validating the results and ensuring that any observed inhibition is due to the test compound and not other factors.

Anticancer Activity: Targeting Malignant Cells

The search for novel anticancer agents with improved efficacy and reduced side effects is a major focus of cancer research. Monoterpenoid esters have demonstrated promising cytotoxic effects against various cancer cell lines, acting through multiple mechanisms.[1]

Mechanism of Action: Induction of Apoptosis and Cell Cycle Arrest

Monoterpenoid esters can induce cancer cell death through the activation of apoptosis (programmed cell death) and by causing cell cycle arrest.

-

Apoptosis Induction: These compounds can trigger both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways. This often involves the modulation of pro- and anti-apoptotic proteins (e.g., Bax, Bcl-2), activation of caspases, and ultimately, the fragmentation of DNA and cell death.[10]

-

Cell Cycle Arrest: Monoterpenoid esters can halt the progression of the cell cycle at specific checkpoints (e.g., G0/G1, G2/M), preventing cancer cells from proliferating.[10] This can be achieved by modulating the expression and activity of key cell cycle regulatory proteins such as cyclins and cyclin-dependent kinases (CDKs).[10]

dot

Figure 3: Anticancer Mechanism of Action.

Experimental Protocol: MTT Cell Viability Assay

The MTT assay is a widely used colorimetric method to assess cell viability and the cytotoxic potential of compounds against cancer cell lines.[11][12][13]

Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by mitochondrial dehydrogenases in metabolically active (living) cells to form a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.

Step-by-Step Methodology:

-

Cell Seeding: Cancer cells (e.g., MCF-7, HeLa) are seeded into a 96-well plate at an optimal density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight in a humidified incubator (37°C, 5% CO₂).[12]

-

Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the monoterpenoid ester. A vehicle control (containing the same concentration of the solvent used to dissolve the compound) is also included.

-

Incubation: The plate is incubated for a specific period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, the medium is removed, and a solution of MTT (e.g., 0.5 mg/mL in serum-free medium) is added to each well. The plate is then incubated for another 2-4 hours.[12]

-

Formazan Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO, isopropanol with HCl) is added to each well to dissolve the formazan crystals.[11]

-

Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a wavelength of 570 nm.

-

Data Analysis:

-

The percentage of cell viability is calculated using the formula: % Cell Viability = (Absorbance_treated / Absorbance_control) x 100

-

The IC₅₀ (half-maximal inhibitory concentration) value, which is the concentration of the compound that inhibits 50% of cell growth, is determined by plotting a dose-response curve.

-

Causality Behind Experimental Choices:

-

Cell Line Selection: The choice of cancer cell line depends on the research question and the type of cancer being investigated.

-

MTT Reagent: It is a reliable indicator of mitochondrial activity, which is a hallmark of cell viability.

-

Solubilizing Agent: This is necessary to dissolve the insoluble formazan crystals for accurate absorbance measurement.

-

Dose-Response Curve: This allows for the determination of the potency of the compound and its IC₅₀ value.

Neuroprotective Activity: Shielding the Nervous System

Neurodegenerative diseases, such as Alzheimer's and Parkinson's, are characterized by the progressive loss of neurons. Monoterpenoid esters have shown potential in protecting neurons from damage and death.

Mechanism of Action: Combating Oxidative Stress and Neuroinflammation

The neuroprotective effects of monoterpenoid esters are often linked to their antioxidant and anti-inflammatory properties.

-

Antioxidant Effects: These compounds can scavenge free radicals and upregulate the expression of endogenous antioxidant enzymes, thereby mitigating oxidative stress, a key contributor to neuronal damage.

-

Anti-inflammatory Effects: As discussed earlier, their ability to inhibit NF-κB and MAPK pathways also plays a crucial role in reducing neuroinflammation, which is implicated in the pathogenesis of many neurodegenerative disorders.

-

Modulation of Neurotransmitter Systems: Some monoterpenoid esters may also interact with neurotransmitter systems, such as the cholinergic system, which is affected in Alzheimer's disease.

Structure-Activity Relationship (SAR) and Future Perspectives

Understanding the relationship between the chemical structure of monoterpenoid esters and their biological activity is crucial for the rational design of more potent and selective therapeutic agents.[14][15] QSAR (Quantitative Structure-Activity Relationship) studies can help identify the key structural features that govern their activity.[14][15]

While preclinical studies have demonstrated the significant therapeutic potential of monoterpenoid esters, further research is needed to fully elucidate their pharmacokinetic and pharmacodynamic profiles in humans. Clinical trials are largely lacking for specific monoterpenoid esters, though some phytotherapeutic compounds containing these molecules have been investigated.[16] Future research should focus on:

-

Lead Optimization: Modifying the structure of promising monoterpenoid esters to enhance their efficacy and drug-like properties.

-

Pharmacokinetic Studies: Investigating the absorption, distribution, metabolism, and excretion (ADME) of these compounds to understand their bioavailability and in vivo behavior.[3][17]

-

Clinical Trials: Conducting well-designed clinical trials to evaluate the safety and efficacy of the most promising candidates in human subjects.

Conclusion

Monoterpenoid esters represent a rich and diverse source of bioactive molecules with significant potential for the development of new drugs for a wide range of diseases. Their multifaceted mechanisms of action, targeting key pathways in inflammation, microbial infection, cancer, and neurodegeneration, make them particularly attractive candidates for further investigation. This technical guide has provided a comprehensive overview of their biological activities, elucidated their mechanisms of action, and detailed robust experimental protocols for their evaluation. By leveraging this knowledge, researchers can accelerate the translation of these promising natural compounds from the laboratory to the clinic.

References

-

Creative Biolabs. (n.d.). Carrageenan induced Paw Edema Model. Retrieved from [Link]

-

Inotiv. (n.d.). Carrageenan Induced Paw Edema (Rat, Mouse). Retrieved from [Link]

-

Bakshi, S. (2025). MTT Cytotoxicity Assay and Exotoxin A (ExoA) Titration. Retrieved from [Link]

-

MTT Proliferation Assay Protocol. (2025). ResearchGate. Retrieved from [Link]

-

CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]

- Sztanke, K., et al. (2021). Biological Activity of Monoterpene-Based Scaffolds: A Natural Toolbox for Drug Discovery. Molecules, 26(23), 7136.

- Liu, K., et al. (2022). Bornyl Acetate: A Promising Agent in Phytomedicine for Inflammation and Immune Modulation. Frontiers in Pharmacology, 13, 895397.

- Bradbury, B. J., et al. (2002). QSAR evaluation of monoterpenoids' insecticidal activity. Journal of Agricultural and Food Chemistry, 50(16), 4584-4588.

- De Martino, L., et al. (2023). Chemical Profiling, Ampicillin Interaction Patterns, and Exploratory Molecular Docking of Lauraceae Essential Oils. Molecules, 28(21), 7306.

-

Western blot analysis of IκBα and NF-κB expression and activation in... (n.d.). ResearchGate. Retrieved from [Link]

- 2.7. Carrageenan-induced paw edema assay. (2018). Bio-protocol, 8(15), e2937.

- Nesterkina, M., & Kravchenko, I. (2019). QSAR models for analgesic activity prediction of terpenes and their derivatives.

- Zhang, T., et al. (2026). The therapeutic mechanism of bornyl acetate in alleviating ulcerative colitis by regulating the intestinal flora. Food & Function, 17(1), 1-1.

- Chang, H. J., et al. (2007). Quantitative structure-activity relationship (QSAR) for neuroprotective activity of terpenoids. Life Sciences, 80(9), 835-841.

- Trombetta, D., et al. (2005). Mechanisms of antibacterial action of three monoterpenes. Antimicrobial Agents and Chemotherapy, 49(6), 2474-2478.

- de Cássia da Silveira e Sá, R., et al. (2021). Alpha-Terpineol as Antitumor Candidate in Pre-Clinical Studies. Anti-Cancer Agents in Medicinal Chemistry, 21(11), 1435-1444.

-

Cytotoxicity MTT Assay Protocols and Methods. (n.d.). Springer Nature Experiments. Retrieved from [Link]

- Kłoss, M., et al. (2021). Monoterpenes and Their Derivatives—Recent Development in Biological and Medical Applications. International Journal of Molecular Sciences, 22(16), 8899.

- de Oliveira, R. A., et al. (2022). Antibacterial Screening of Isoespintanol, an Aromatic Monoterpene Isolated from Oxandra xylopioides Diels. Molecules, 27(22), 8003.

- Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening. (2012). Assay and Drug Development Technologies, 10(5), 413-424.

- 4.7. Carrageenan-Induced Paw Edema Test. (2020). Bio-protocol, 10(18), e3754.

-

YouTube. (2024). Share your videos with friends, family, and the world. Retrieved from [Link]

- De, B., & Noolvi, M. N. (2018). Review on: quantitative structure activity relationship (QSAR) modeling. MedCrave Online Journal of Chemistry, 2(2), 79-83.

-

Foreverest Resources Ltd. (2024). New Ingredient Introduction – L-Bornyl Acetate. Retrieved from [Link]

- Chen, Y., et al. (2018). Anti-inflammatory monoterpene esters from the stems of Illigera aromatica. Phytochemistry Letters, 28, 115-118.

- Freires, I. A., et al. (2023). Current and Potential Applications of Monoterpenes and Their Derivatives in Oral Health Care. Molecules, 28(4), 1883.

- Wang, Y., et al. (2023). Bornyl acetate extracted from Sharen (Fructus Amomi) inhibits proliferation, invasion and induces apoptosis by suppressing phosphatidylinositol-3-kinase/protein kinase B signaling in colorectal cancer. Chinese Medicine, 18(1), 141.

- Bioactive Compounds and the Organoleptic Characteristics of Functional Foods: Mechanisms and Technological Innov

- 3D-QSAR study, synthesis and biological evaluation of p-hydroxy benzohydrazide derivatives as antimicrobial agents. (2014). Der Pharma Chemica, 6(5), 333-341.

- de Cássia da Silveira e Sá, R., et al. (2013). A Review on Anti-Inflammatory Activity of Monoterpenes. Molecules, 18(1), 1227-1254.

-

Western blot analysis of NF-κB pathway activation in RAW264.7... (n.d.). ResearchGate. Retrieved from [Link]

- The active constituent of pine needle oil, bornyl acetate, suppresses NSCLC progression by inhibiting the PI3K/AKT/ABCB1 signaling axis. (2024). Frontiers in Pharmacology, 15, 1369389.

- Quantitative structure-activity relationship (QSAR). V. Analysis of the toxicity of aliphatic esters by means of molecular compressibility descriptors. (2005). SAR and QSAR in Environmental Research, 16(5), 449-460.

-

Bornyl acetate. (2018). American Chemical Society. Retrieved from [Link]

- Picon, P. D., et al. (2010). Randomized clinical trial of a phytotherapic compound containing Pimpinella anisum, Foeniculum vulgare, Sambucus nigra, and Cassia augustifolia for chronic constipation.

- da Silva, A. M., et al. (2018). Classical and 3D QSAR studies of larvicidal monoterpenes against Aedes aegypti: new molecular insights for the rational design of more active compounds. SAR and QSAR in Environmental Research, 29(1), 1-19.

-

Quantitative structure–activity relationship. (n.d.). In Wikipedia. Retrieved from [Link]

- The Sugar-Acid-Aroma Balance: Integrating the Key Components of Fruit Quality and Their Implications in Stone Fruit Breeding. (2024). International Journal of Molecular Sciences, 25(11), 5909.

-

Bornyl acetate – Knowledge and References. (n.d.). Taylor & Francis. Retrieved from [Link]

-

Western Blot Protocol. (2020, November 25). YouTube. Retrieved from [Link]

- Nesterkina, M., & Kravchenko, I. (2017). Synthesis and Pharmacological Properties of Novel Esters Based on Monoterpenoids and Glycine. Pharmaceuticals, 10(2), 47.

- Li, Y., et al. (2019). Pharmacokinetic profile and metabolite identification of bornyl caffeate and caffeic acid in rats by high performance liquid chromatography coupled with mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis, 164, 534-542.

Sources

- 1. Monoterpenes and Their Derivatives—Recent Development in Biological and Medical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Anti-inflammatory monoterpene esters from the stems of Illigera aromatica - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. The therapeutic mechanism of bornyl acetate in alleviating ulcerative colitis by regulating the intestinal flora - Food & Function (RSC Publishing) [pubs.rsc.org]

- 5. Carrageenan induced Paw Edema Modeling & Pharmacodynamics Service - Creative Biolabs [creative-biolabs.com]

- 6. inotiv.com [inotiv.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. bio-protocol.org [bio-protocol.org]

- 9. Terpene Derivatives as a Potential Agent against Antimicrobial Resistance (AMR) Pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. static.igem.wiki [static.igem.wiki]

- 12. researchgate.net [researchgate.net]

- 13. clyte.tech [clyte.tech]

- 14. QSAR evaluation of monoterpenoids' insecticidal activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Quantitative structure-activity relationship (QSAR) for neuroprotective activity of terpenoids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Randomized clinical trial of a phytotherapic compound containing Pimpinella anisum, Foeniculum vulgare, Sambucus nigra, and Cassia augustifolia for chronic constipation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Pharmacokinetic profile and metabolite identification of bornyl caffeate and caffeic acid in rats by high performance liquid chromatography coupled with mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Thermogravimetric Analysis of Terpinyl Propionate

[1]

Executive Summary

Terpinyl propionate (TP) is a monoterpene ester widely utilized in pharmaceutical formulations for its antimicrobial properties and as a penetration enhancer in transdermal drug delivery systems. As a semi-volatile organic compound (SVOC) with a boiling point of approximately 240–242°C, its thermal characterization presents unique challenges. Standard thermogravimetric analysis (TGA) often conflates evaporation with degradation unless specific protocols are employed.

This guide provides a rigorous methodology for the TGA of this compound. It moves beyond basic "mass loss" measurements to advanced kinetic modeling, enabling researchers to distinguish between physical volatility and chemical stability—a critical distinction for shelf-life prediction and formulation processing (e.g., hot-melt extrusion or liposomal encapsulation).

Physicochemical Baseline

Before designing the thermal protocol, one must understand the analyte's baseline properties to select the correct crucible and atmosphere.[1]

| Parameter | Value | Relevance to TGA |

| Chemical Structure | C₁₃H₂₂O₂ (Ester) | Susceptible to hydrolysis; ester pyrolysis at high |

| Boiling Point | ~240–242°C (at 760 mmHg) | Primary mass loss event in open pans.[2] |

| Molecular Weight | 210.31 g/mol | Used for molar mass loss calculations.[2] |

| Physical State | Liquid (at STP) | Requires hermetic sealing or specific liquid pans.[2] |

| Vapor Pressure | Low (at 25°C) | Evaporation is temperature-driven, not instantaneous.[2] |

Source: PubChem [1], NIST Chemistry WebBook [2][1]

Experimental Protocol: The "Decision Tree" Approach

For volatile liquids like TP, a "one-size-fits-all" TGA method is scientifically invalid.[2] The experimental setup must be dictated by the specific data requirement: Volatility (Evaporation) or Stability (Degradation).

Workflow Visualization

Figure 1: Experimental decision tree for this compound TGA. Selection of crucible determines whether physical or chemical properties are measured.[1]

Detailed Methodologies

Method A: Volatility & Vapor Pressure (Open System)

This method determines how fast TP evaporates at processing temperatures.

-

Crucible: 70

L Alumina ( -

Sample Mass: 10–15 mg (Liquid forms a meniscus; ensure consistent surface area).

-

Purge Gas: Nitrogen (

) at 50 mL/min. Note: Air can be used to study oxidative volatility, but -

Temperature Program:

-

Isothermal hold at 25°C for 5 min (Stabilization).

-

Ramp 5°C/min to 300°C.

-

-

Expected Result: A smooth sigmoidal weight loss curve starting near 100°C and completing near the boiling point (240°C).

Method B: Thermal Degradation (Closed System)

This method suppresses evaporation to measure the temperature at which the chemical bonds actually break (pyrolysis).

-

Crucible: High-pressure Gold coated or Stainless Steel pan with a copper seal (Hermetic).

-

Sample Mass: 5–10 mg.

-

Purge Gas: Nitrogen (

) at 50 mL/min (External protection for the balance). -

Temperature Program: Ramp 10°C/min to 600°C.

-

Expected Result: No mass loss at the boiling point (240°C). Mass loss will occur only when internal pressure exceeds seal limit or chemical degradation produces non-condensable gases (typically >300°C for esters).[1]

Data Interpretation & Kinetic Analysis

The Thermogram Profile

In a standard open-pan experiment (Method A), this compound exhibits a single-step weight loss.

-

(Extrapolated Onset): Typically lower than the boiling point in TGA due to carrier gas flow lowering the effective partial pressure. Expect

- : The temperature at which 5% mass is lost. Critical for determining "safe" processing windows (e.g., during mixing or extrusion).

-

Residue: Should be < 0.1%.[1][3] Higher residue indicates impurities or polymerization.

Kinetic Modeling (Langmuir Equation)

For pharmaceutical drying or shelf-life, we calculate the Enthalpy of Vaporization (

Where:

- = Rate of mass loss (from DTG peak).

- = Vapor pressure.

-

= Vaporization coefficient (usually assumed 1 for vacuum, requires calibration in

Protocol for Calculation:

-

Perform Isothermal TGA at 4 temperatures (e.g., 100°C, 110°C, 120°C, 130°C).

-

Plot

vs -

The slope equals

.

Degradation Kinetics (Arrhenius)

If using Method B (Sealed Pan) or if studying oxidative degradation in air: Use the Flynn-Wall-Ozawa (FWO) isoconversional method.[2][4]

-

Run samples at heating rates (

) of 5, 10, 15, and 20 °C/min. -

Plot

vs -

Parallel lines indicate a single reaction mechanism.

Application in Drug Development[1][5]

Liposomal Encapsulation Efficiency

This compound is often encapsulated to prevent volatilization. TGA is the "Gold Standard" for verifying encapsulation.

-

The Experiment: Run TGA on the empty liposome (blank) and the TP-loaded liposome.

-

The Logic:

-

Quantification:

[1]

Formulation Stability Diagram

Figure 2: Logic flow for assessing formulation viability based on TGA thermal limits.

References

-

National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 62328, this compound. Retrieved from [Link][1]

-

NIST Mass Spectrometry Data Center. this compound.[5] NIST Chemistry WebBook, SRD 69.[6] Retrieved from [Link][1]

-

ASTM International. ASTM E1131-08: Standard Test Method for Compositional Analysis by Thermogravimetry.[2] West Conshohocken, PA. Retrieved from [Link][1]

-

ASTM International. ASTM E1641-16: Standard Test Method for Decomposition Kinetics by Thermogravimetry Using the Ozawa/Flynn/Wall Method. Retrieved from [Link][1]

- Price, D.M., et al. (2000). Vapor pressure determination by thermogravimetry. Thermochimica Acta. [General Methodology Reference].

Sources

- 1. mdpi.com [mdpi.com]

- 2. Showing Compound alpha-Terpinyl propanoate (FDB008757) - FooDB [foodb.ca]

- 3. Quick and reliable way to determine the amount of volatile matter [bath.ac.uk]

- 4. Thermal Stability and Non-Isothermal Kinetic Analysis of Ethylene–Propylene–Diene Rubber Composite - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound | C13H22O2 | CID 62328 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Propanoic acid, pentyl ester [webbook.nist.gov]

In Silico Prediction of Terpinyl Propionate Bioactivity: A Computational Framework

The following technical guide details a computational framework for predicting the bioactivity of Terpinyl Propionate , a monoterpene ester. This guide is structured to serve as a rigorous protocol for researchers intending to evaluate this compound's pharmacological potential before wet-lab synthesis or testing.

Executive Summary

This compound (TP) is a monoterpene ester derived from

Chemical Space & Ligand Preparation

Objective: To generate a thermodynamically stable 3D conformer of TP for accurate interaction modeling.

Structural Retrieval & Canonicalization

The starting point is the retrieval of the canonical SMILES string from a verified chemical database.

-

Compound: this compound

-

PubChem CID: 5365563

-

Molecular Formula:

-

Canonical SMILES: CCC(=O)OC1(CCC(=CC1)C)C(C)C (Representative)

Density Functional Theory (DFT) Optimization

Standard force fields (MMFF94) often fail to capture the subtle electronic effects of the ester linkage in terpenes. A Quantum Mechanical (QM) optimization is required.

-

Protocol:

-

Software: Gaussian 16 or ORCA (Open source alternative).

-

Basis Set: B3LYP/6-31G(d,p). This hybrid functional offers an optimal balance between cost and accuracy for organic esters.

-

Solvation Model: PCM (Polarizable Continuum Model) using water (

) to simulate physiological conditions. -

Output: The optimized .pdb or .mol2 file serves as the "Ligand" input for docking.

-

Target Identification & Selection

Rationale: Terpenes typically act via membrane disruption (antimicrobial) or hydrophobic pocket binding (anti-inflammatory). Based on the pharmacophore of

Primary Targets

| Therapeutic Area | Target Protein | PDB ID | Rationale |

| Anti-Inflammatory | Cyclooxygenase-2 (COX-2) | 1CX2 | Hydrophobic channel accommodates terpene scaffolds; critical for prostaglandin inhibition. |

| Antimicrobial | DNA Gyrase B (S. aureus) | 2XCT | ATP-binding domain is susceptible to competitive inhibition by hydrophobic ligands. |

| Antimicrobial | Penicillin-Binding Protein 2a | 1VQQ | Key target for MRSA activity; allosteric modulation potential. |

Reverse Docking (Target Fishing)

If the bioactivity is unknown, Reverse Docking screens the ligand against a database of pharmacophores.

-

Tool: PharmMapper or SwissTargetPrediction.

-

Input: Optimized TP SMILES.

-

Filter: Homo sapiens (for safety/anti-inflammatory) and Bacteria (for antimicrobial).

Molecular Docking Protocol

Objective: To predict the binding affinity (

Workflow Visualization

The following diagram illustrates the critical path from ligand preparation to data analysis.

Figure 1: Step-by-step computational workflow for molecular docking simulations.

Step-by-Step Methodology

-

Receptor Preparation:

-

Remove crystallographic water molecules (unless bridging is critical).

-

Add polar hydrogens (Kollman charges) using AutoDock Tools (ADT) .

-

Compute Gasteiger charges.

-

-

Grid Box Generation:

-

Center the grid on the co-crystallized ligand of the PDB structure.

-

Dimensions:

Å (Standard) with 0.375 Å spacing.

-

-

Docking Execution (AutoDock Vina):

-

Exhaustiveness: Set to 32 or 64 to ensure thorough sampling of the conformational space.

-

Modes: Generate 10 binding modes.

-

-

Validation (Self-Docking):

-

Re-dock the native co-crystallized ligand.

-

Criteria: Root Mean Square Deviation (RMSD) must be

Å.

-

ADMET & Drug-Likeness Profiling

Objective: To ensure this compound is safe and bioavailable.

Pharmacokinetic Parameters (SwissADME)

-

Lipophilicity (LogP): TP is highly lipophilic (Predicted LogP

).-

Implication: Excellent membrane permeability but potential solubility issues.

-

-

Blood-Brain Barrier (BBB): High probability of crossing BBB due to low TPSA (Topological Polar Surface Area

Ų) and high lipophilicity. -

GI Absorption: Predicted as "High".

Toxicity Prediction (ProTox-II)

-

Hepatotoxicity: Monitor for predicted activity. Terpenes are generally GRAS (Generally Recognized As Safe), but esters can hydrolyze.

-

LD50 Prediction: Compare against Class IV/V (low toxicity) standards.

Molecular Dynamics (MD) Simulation

Objective: To verify the stability of the TP-Protein complex over time (100 ns). Docking provides a static snapshot; MD provides the "movie."

Simulation Setup (GROMACS)

-

Topology Generation:

-

Protein: CHARMM36 or AMBER99SB-ILDN force field.

-

Ligand (TP): Generate topology using CGenFF or ACPYPE (AnteChamber Python Parser interface).

-

-

Solvation & Neutralization:

-

Equilibration:

-

NVT Ensemble: 100 ps to stabilize temperature (300 K).

-

NPT Ensemble: 100 ps to stabilize pressure (1 bar).

-

-

Production Run:

-

Time: 100 ns.

-

Step size: 2 fs.

-

Analysis Metrics

-

RMSD (Root Mean Square Deviation): Measures structural stability. A plateau indicates equilibrium.

-

RMSF (Root Mean Square Fluctuation): Measures residue flexibility. Reduced fluctuation at the active site implies tight binding.

-

MM-PBSA: Calculates the Binding Free Energy (

) more accurately than docking scores by accounting for solvation effects.

Mechanistic Pathway (Hypothesis)

Based on the structure of this compound, the following anti-inflammatory mechanism is hypothesized and should be visualized in your results.

Figure 2: Hypothesized mechanism of action: Competitive inhibition of COX-2 by this compound.

Data Interpretation & Reporting

When reporting your in silico results, summarize the quantitative data as follows:

Predicted Bioactivity Table (Template)

| Target Protein | Binding Energy (kcal/mol) | Inhibition Constant ( | Key Residue Interactions |

| COX-2 (1CX2) | -8.4 (Hypothetical) | 1.2 | Val349, Ser530 (H-Bond), Leu352 |

| DNA Gyrase (2XCT) | -7.1 (Hypothetical) | 6.5 | Asp73, Gly77 |

Interpretation Guide:

-

Binding Energy < -6.0 kcal/mol: Indicates potential bioactivity.[3]

-

Binding Energy < -8.0 kcal/mol: Indicates strong affinity, comparable to standard drugs.

-

Hydrophobic Interactions: For TP, expect dominance of Alkyl and Pi-Alkyl interactions due to the terpene tail.

References

-

Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of Computational Chemistry. Link

-

Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific Reports. Link

-

Banerjee, P., Eckert, A. O., Schrey, A. K., & Preissner, R. (2018). ProTox-II: a webserver for the prediction of toxicity of chemicals. Nucleic Acids Research. Link

-

Abraham, M. J., et al. (2015). GROMACS: High performance molecular simulations through multi-level parallelism from laptops to supercomputers. SoftwareX. Link

-

Kim, S., et al. (2023). PubChem 2023 update. Nucleic Acids Research. Link

-

Berman, H. M., et al. (2000). The Protein Data Bank. Nucleic Acids Research. Link

Sources

- 1. Molecular Dynamics Simulations of Essential Oil Ingredients Associated with Hyperbranched Polymer Drug Carriers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Antibacterial mechanism of action and in silico molecular docking studies of Cupressus funebris essential oil against drug resistant bacterial strains - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: High-Yield Extraction and Purification of Terpinyl Propionate from Botanical Sources

Abstract

This comprehensive guide details validated protocols for the extraction, purification, and analysis of terpinyl propionate from plant material, specifically focusing on cardamom (Elettaria cardamomum) seeds as a primary source. This compound, a valuable ester with a characteristic fruity and floral aroma, is widely used in the fragrance, flavor, and pharmaceutical industries.[1][2] This document provides researchers, scientists, and drug development professionals with a selection of robust methodologies, including classic steam distillation and modern Supercritical Fluid Extraction (SFE), explaining the scientific rationale behind each protocol. Furthermore, it outlines procedures for post-extraction purification via fractional distillation and analytical validation using Gas Chromatography-Mass Spectrometry (GC-MS).

Introduction to this compound

This compound (C₁₃H₂₂O₂) is a monoterpenoid ester known for its pleasant, lavender-like floral and fruity aroma.[1] It is a colorless to pale yellow liquid, soluble in organic solvents and oils but generally insoluble in water.[1] Its primary applications are as a fragrance component in cosmetics and perfumes and as a flavoring agent in food products.[2] Natural sources of this compound and related esters like terpinyl acetate include cardamom, citrus fruits, and celery.[3] Cardamom (Elettaria cardamomum) seeds, in particular, are a rich source, with the closely related α-terpinyl acetate comprising up to 61.3% of the essential oil composition, making it an ideal candidate for extraction studies.[4] The selection of an appropriate extraction methodology is critical to maximize yield and preserve the integrity of this thermally sensitive compound.

Physicochemical Properties of α-Terpinyl Propionate

| Property | Value | Source |

| Molecular Formula | C₁₃H₂₂O₂ | |

| Molecular Weight | 210.31 g/mol | |

| Appearance | Colorless to pale yellow oily liquid | |

| Boiling Point | ~240-275 °C | , |

| Density | ~0.949 g/mL at 25 °C | |

| Solubility | Soluble in alcohol and oils; insoluble in water. | |

| Odor Profile | Floral, lavender, fruity, herbal, citrus nuances. |

Pre-Extraction Considerations: Plant Material Preparation

The quality and preparation of the botanical source material are foundational to achieving high-yield, high-purity extracts. The choices made at this stage directly impact the efficiency of every extraction method.

-

Source Selection: Utilize high-quality Elettaria cardamomum seeds from a reputable supplier. The concentration of target compounds like terpinyl esters can vary significantly based on geographic origin, cultivation conditions, and harvest time.[4]

-

Drying: Reduce the moisture content of the seeds to less than 10% using a forced-air oven at a controlled temperature (e.g., 40-50°C). This critical step prevents the formation of difficult-to-separate emulsions during extraction and minimizes the co-extraction of water-soluble impurities.

-

Grinding and Particle Size: The plant material must be ground to a specific particle size. For SFE, a particle size of 250-425 µm has been shown to provide the highest yield from cardamom seeds.[5] For steam distillation and solvent extraction, a coarser grind (e.g., 1-2 mm) is often sufficient. Grinding increases the surface area available for solvent or steam penetration, but excessively fine powders can lead to packing issues and pressure drops in SFE or filtration difficulties in solvent extraction.

Extraction Methodologies: Protocols and Rationale

The choice of extraction method depends on factors such as available equipment, desired purity, scalability, and environmental considerations. We present three primary methods: Steam Distillation, Solvent Maceration, and Supercritical Fluid Extraction.

Protocol 1: Steam Distillation

Steam distillation is a traditional and widely used method for extracting volatile compounds like essential oils.[6] It is effective for temperature-sensitive compounds because it allows for volatilization at temperatures below their actual boiling points.

Principle of Operation: Pressurized steam is passed through the plant material. The steam ruptures the oil-bearing glands and, due to the high vapor pressure of the volatile oils, the this compound and other components are carried away with the steam.[5] The mixture of steam and oil vapor is then cooled in a condenser, and the resulting liquid (hydrosol and essential oil) is collected. The essential oil, being immiscible with water, is then easily separated.

Detailed Step-by-Step Protocol:

-

Apparatus Setup: Assemble a Clevenger-type steam distillation apparatus. Ensure all glass joints are secure.

-

Material Loading: Place 100 g of coarsely ground cardamom seeds into the biomass flask.

-

Water Addition: Add sufficient deionized water to the boiling flask.

-

Distillation: Heat the boiling flask to generate steam. Allow the steam to pass through the cardamom seeds. The process should be continued for a minimum of 3 hours to ensure complete extraction.[4] Optimal distillation times for other botanicals can range from 117 to 300 minutes.[7][8]

-

Collection: The condensed mixture of oil and water will collect in the separator. The essential oil, being less dense, will form a layer on top of the hydrosol.

-

Separation: Carefully decant the essential oil layer from the aqueous layer using a separatory funnel.

-

Drying: Dry the collected essential oil over anhydrous sodium sulfate (Na₂SO₄) to remove residual water.

-

Storage: Store the final oil in an amber glass vial at 4°C to prevent degradation.

Causality and Optimization:

-

Why 3 hours? Studies on cardamom essential oil show that this duration is sufficient for hydrodistillation to capture the vast majority of volatile components.[4] Shorter times may result in lower yields.

-

Why ground material? Increasing the surface area allows for more efficient contact between the steam and the plant matrix, facilitating the rupture of oil glands.

Diagram 1: Steam Distillation Workflow

Caption: Workflow for this compound extraction via steam distillation.

Protocol 2: Supercritical Fluid Extraction (SFE)

SFE is a modern, "green" extraction technique that uses a supercritical fluid—most commonly carbon dioxide (CO₂)—as the solvent.[9] It is highly advantageous for extracting thermally sensitive compounds as it operates at low temperatures, preventing degradation and yielding a high-purity extract free of organic solvent residues.[10]

Principle of Operation: Above its critical temperature (31.1°C) and pressure (73.8 bar), CO₂ enters a supercritical state where it exhibits properties of both a liquid (high density, solvating power) and a gas (low viscosity, high diffusivity). This allows it to effuse into the plant matrix like a gas and dissolve the target compounds like a liquid. By simply reducing the pressure, the CO₂ returns to a gaseous state and evaporates, leaving behind the pure, solvent-free extract.

Detailed Step-by-Step Protocol:

-

Material Preparation: Mill cardamom seeds to a fine particle size of 250-425 µm .[5] Dry thoroughly.

-

Loading: Load approximately 50 g of the ground material into the SFE extraction vessel.

-

Parameter Setting: Set the SFE system to the optimal parameters for cardamom oil extraction:

-

Extraction: Begin the extraction process. Run for a duration of 2-4 hours. The dynamic extraction phase allows for continuous removal of the extract.

-

Separation/Collection: The extract-laden supercritical CO₂ is passed into a separator vessel at a lower pressure (e.g., 1.5 MPa) and slightly elevated temperature (e.g., 10°C), causing the CO₂ to vaporize and the oil to precipitate.[5]

-

Recovery: Collect the crude extract from the separator.

-

Storage: Store the final extract in an amber glass vial at 4°C.

Causality and Optimization:

-

Why 9.0 MPa and 40°C? These specific conditions represent an optimized balance found in scientific literature to maximize the yield of essential oil from cardamom seeds while minimizing energy consumption.[5] The solvating power of supercritical CO₂ is highly dependent on its density, which is tuned by pressure and temperature.

-

Why fine particle size? The high diffusivity of supercritical CO₂ is best exploited with a larger surface area, but the fine particle size necessitates careful packing to avoid creating channels that would reduce extraction efficiency.

Diagram 2: Supercritical Fluid Extraction (SFE) Workflow

Caption: Workflow for this compound extraction via SFE.

Comparison of Extraction Methods

The selection of an extraction method involves trade-offs between yield, purity, cost, and environmental impact.

| Method | Principle | Typical Yield (Cardamom) | Pros | Cons |

| Steam Distillation | Volatilization of compounds with steam at ~100°C. | ~5.0%[5] | Well-established, relatively low equipment cost, no organic solvents. | High temperatures can cause thermal degradation of some compounds; not suitable for non-volatile substances. |

| Solvent Maceration | Soaking material in a solvent (e.g., ethanol, hexane) at room temperature. | Variable, depends heavily on solvent and time. | Simple, low-tech, can extract a wide range of compounds. | Requires large solvent volumes, potential for toxic solvent residue, often lower selectivity, long extraction times.[11] |

| Supercritical Fluid Extraction (SFE) | Dissolution of compounds in supercritical CO₂ at low temperatures. | 5.5% - 6.0%[3][5] | High purity (solvent-free), low temperature preserves delicate compounds, tunable selectivity, environmentally friendly. | High initial capital cost for equipment, requires high-pressure operation. |

Post-Extraction Processing and Analysis

The crude extract obtained from any of the above methods is a complex mixture of volatile compounds. Further processing is required to isolate or enrich this compound, and analytical methods are essential for quality control.

Purification by Fractional Distillation

Fractional distillation is used to separate liquid mixtures into their components based on differences in boiling points.[12] Since the crude cardamom oil contains compounds with a range of boiling points (e.g., 1,8-cineole ~176°C, linalool ~198°C, this compound ~240°C), this method can effectively enrich the desired ester.

Protocol:

-

Set up a fractional distillation apparatus with a fractionating column (e.g., Vigreux column) placed between the boiling flask and the condenser.[13]

-

Place the crude essential oil into the round-bottom boiling flask with a boiling stone.

-

Heat the flask gently. The vapor will rise through the fractionating column, undergoing multiple condensation-vaporization cycles, which enriches the more volatile components at the top.[13]

-

Collect fractions based on the temperature at the distillation head. Discard the initial, lower-boiling point fractions (containing primarily monoterpenes like 1,8-cineole).

-

Collect the fraction that distills near the boiling point of this compound (~240°C).

-

Analyze each fraction by GC-MS to confirm the composition.

Quality Control by GC-MS Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for identifying and quantifying the individual components within an essential oil.[14]

Principle of Operation: The sample is vaporized and injected into a gas chromatograph. An inert carrier gas moves the vapor through a long capillary column. Compounds separate based on their boiling points and affinity for the column's stationary phase. As each compound elutes from the column, it enters a mass spectrometer, which ionizes it and separates the fragments based on their mass-to-charge ratio, creating a unique mass spectrum or "fingerprint" for identification.[14]

Standard Operating Procedure:

-

Sample Preparation: Prepare a 1% (v/v) solution of the essential oil extract in a suitable solvent such as hexane or ethanol.[9]

-